molecular formula C14H12N2O3 B1662304 Salicylidene salicylhydrazide CAS No. 3232-36-8

Salicylidene salicylhydrazide

Cat. No. B1662304
CAS RN: 3232-36-8
M. Wt: 256.26 g/mol
InChI Key: OMCYEZUIYGPHDJ-UHFFFAOYSA-N
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Description

Salicylidene salicylhydrazide is a synthetic organic compound . It is also known by other synonyms such as salicylaldehyde salicyloylhydrazone and salicylic salicylidenehydrazide .


Molecular Structure Analysis

The molecular formula of Salicylidene salicylhydrazide is C14H12N2O3 . It has a molecular weight of 256.26 . The compound contains a total of 32 bonds, which include 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 N hydrazine, and 1 aromatic hydroxyl .


Chemical Reactions Analysis

While specific chemical reactions involving Salicylidene salicylhydrazide are not detailed in the search results, it’s known that the compound interacts with threonine 255 located within the transmembrane domain 1 and isoleucine 308 located extracellularly of the GABA A receptors with β1 subunit .


Physical And Chemical Properties Analysis

Salicylidene salicylhydrazide is an off-white solid . It is soluble in DMSO but insoluble in water . It has a density of 1.318g/cm3 .

Mechanism of Action

Target of Action

Salicylidene salicylhydrazide (SCS) is a potent, allosteric, and selective inhibitor of β1-containing GABAA receptors . The GABAA receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

SCS interacts with its targets in a selective manner. It has been found to inhibit GABAA receptors containing the β1 subunit . The presence of a β1 subunit is paramount for the inhibition, with changes between α1 and α2, γ1 and γ2, and the presence of a θ subunit having little effect . It is also a chelator of metal ions .

Biochemical Pathways

SCS affects the GABAergic pathway, which plays a crucial role in neuronal signaling. By inhibiting β1-containing GABAA receptors, SCS can modulate the inhibitory effects of GABA in the central nervous system . This could potentially affect various physiological processes, including mood regulation, muscle tone, and sleep cycles.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The molecular and cellular effects of SCS’s action primarily involve the modulation of GABAergic signaling. By selectively inhibiting β1-containing GABAA receptors, SCS can alter neuronal excitability and neurotransmission . In addition, SCS has been found to produce significant protection on tonic, phasic, and capsaicin nociception in a dose-dependent manner in animal models .

Safety and Hazards

Salicylidene salicylhydrazide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

properties

IUPAC Name

2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCYEZUIYGPHDJ-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062919
Record name Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylidene salicylhydrazide

CAS RN

3232-36-8
Record name Chel 180
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87864
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Record name Benzoic acid, 2-hydroxy-, 2-[(2-hydroxyphenyl)methylene]hydrazide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-hydroxy-, [(2-hydroxyphenyl)methylene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxybenzylidene)salicylohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.794
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of Salicylidene Salicylhydrazide and how does it interact with this target?

A: Salicylidene Salicylhydrazide acts as a selective inhibitor of GABAA receptors containing the β1 subunit []. While its exact mechanism is not fully elucidated, it acts as an antagonist, blocking the binding of GABA to these receptors. This action prevents the usual inhibitory effects of GABA, leading to neuronal excitation.

Q2: What are the potential consequences of Salicylidene Salicylhydrazide's interaction with its target in a biological context?

A: Blocking GABAA receptors can lead to a variety of effects, with the most notable being increased neuronal excitability. This can manifest as convulsions, highlighting the potential for Salicylidene Salicylhydrazide to induce such effects [].

Q3: What research has been done on Salicylidene Salicylhydrazide's effects on living organisms?

A: Studies in albino mice have explored the potential toxicological effects of Salicylidene Salicylhydrazide on the male reproductive system [, ]. These studies involved administering varying doses of the compound to mice and examining the histological changes in their testes after 7 and 14 days.

Q4: What were the key findings of the studies investigating Salicylidene Salicylhydrazide's effects on the male reproductive system in mice?

A: The research indicated that while lower doses of Salicylidene Salicylhydrazide did not produce significant changes, a higher dose (50 mg/kg) administered over 14 days was associated with mild-to-moderate testicular toxicity [, ]. This was evidenced by histological changes such as vacuolization and loosening of the germinal epithelium.

Q5: Is Salicylidene Salicylhydrazide considered safe based on the available research?

A: While the studies in mice suggest that Salicylidene Salicylhydrazide might be relatively safe at lower doses and shorter durations, the observed testicular toxicity at a higher dose highlights the need for further research to fully assess its safety profile [, ]. Further investigation is crucial to determine the potential long-term effects and to establish safe dosage limits.

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